hyrtinadine A

Description

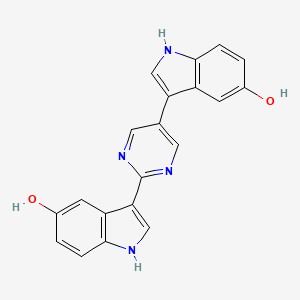

Structure

3D Structure

Properties

CAS No. |

925253-33-4 |

|---|---|

Molecular Formula |

C20H14N4O2 |

Molecular Weight |

342.3 g/mol |

IUPAC Name |

3-[2-(5-hydroxy-1H-indol-3-yl)pyrimidin-5-yl]-1H-indol-5-ol |

InChI |

InChI=1S/C20H14N4O2/c25-12-1-3-18-14(5-12)16(9-21-18)11-7-23-20(24-8-11)17-10-22-19-4-2-13(26)6-15(17)19/h1-10,21-22,25-26H |

InChI Key |

BCHVDGBLKXHBKK-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=C1O)C(=CN2)C3=CN=C(N=C3)C4=CNC5=C4C=C(C=C5)O |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=CN2)C3=CN=C(N=C3)C4=CNC5=C4C=C(C=C5)O |

Synonyms |

hyrtinadine A |

Origin of Product |

United States |

Advanced Chemical Synthesis Methodologies for Hyrtinadine a and Analogs

Total Synthesis Strategies of Hyrtinadine A

The total synthesis of this compound has been successfully accomplished through several distinct routes, evolving from initial pioneering efforts to more contemporary and scalable methods. researchgate.netnih.gov These strategies are largely centered on the crucial step of forming the carbon-carbon bonds between the indole (B1671886) moieties and the central pyrimidine (B1678525) ring.

The first total synthesis of this compound was reported by Sarandeses and coworkers. nih.govresearchgate.net This seminal work established the feasibility of constructing the complex architecture of the molecule. The key transformation in their approach was a novel application of organoindium chemistry. Specifically, they employed a twofold palladium-catalyzed cross-coupling reaction between a tri(3-indolyl)indium reagent and 5-bromo-2-chloropyrimidine (B32469). nih.govresearchgate.net This method successfully forged the two critical C-C bonds to the pyrimidine core in a single key step, demonstrating a creative solution to the central synthetic challenge.

Following the initial breakthrough, subsequent research has focused on developing more efficient, versatile, and scalable syntheses. These modern approaches predominantly leverage powerful palladium-catalyzed cross-coupling reactions, which have become mainstays in the construction of complex biaryl and heteroaryl systems. jocpr.comresearchgate.net

The total synthesis of this compound has been effectively achieved using prominent palladium-catalyzed methods such as the Masuda borylation–Suzuki reaction and the Kosugi–Migita–Stille reaction. researchgate.netnih.gov

The Kosugi–Migita–Stille reaction , which couples organotin compounds with organic halides, represents another powerful tool applied to this synthetic challenge. researchgate.netchem-station.comwikipedia.org This reaction is valued for its mild conditions, making it suitable for complex molecule synthesis. chem-station.commychemblog.com The general mechanism involves oxidative addition of an organic halide to a Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to form the desired product. wikipedia.orgmychemblog.com

The pioneering synthesis by Sarandeses and his team highlighted the unique utility of organoindium reagents in complex natural product synthesis. nih.govresearchgate.net Their strategy utilized a triorganoindium reagent (R₃In), which, under palladium catalysis, reacted with 5-bromo-2-chloropyrimidine. nih.gov A key feature of this approach is the high atom economy, as triorganoindium reagents can potentially transfer all three organic groups attached to the metal. syncatmeth.es The reaction proceeds with high chemoselectivity, allowing for sequential cross-couplings with different organoindium reagents in a one-pot fashion. nih.govresearchgate.net This method demonstrated that organoindium reagents, which are compatible with a wide range of functional groups, are powerful tools for constructing complex molecular architectures like this compound. researchgate.netnih.gov

Comparing the different total synthesis strategies for this compound reveals distinct advantages in terms of efficiency, scalability, and selectivity.

The Sarandeses route using organoindium reagents was groundbreaking and demonstrated excellent chemoselectivity. The reaction of tri(3-indolyl)indium with 5-bromo-2-chloropyrimidine selectively forms the two C-C bonds required for the this compound core. nih.gov This approach offers a direct and novel method for the key bond formations.

The Stille coupling offers the advantage of proceeding under very mild, neutral conditions, which is beneficial for late-stage functionalization in the synthesis of complex molecules. chem-station.com However, a significant drawback is the toxicity associated with the stoichiometric use of organotin compounds. chem-station.com

The table below provides a comparative overview of these primary synthetic strategies.

| Synthetic Strategy | Key Reaction | Primary Researchers | Advantages | Disadvantages | Citation |

|---|---|---|---|---|---|

| Organoindium Chemistry | Pd-catalyzed coupling of R₃In with dihalopyrimidine | Sarandeses et al. | First total synthesis; High chemoselectivity; Novel application of organometallics. | May be less scalable compared to newer methods. | nih.govresearchgate.net |

| Masuda Borylation-Suzuki Sequence | One-pot Pd-catalyzed borylation and Suzuki coupling | Müller et al. | Good overall yield (42% in one report); Suitable for large-scale synthesis and derivatization; One-pot efficiency. | Requires careful control of reaction conditions for the sequential catalysis. | nih.govnih.gov |

| Kosugi-Migita-Stille Coupling | Pd-catalyzed coupling of organostannane with organic halide | Söderberg et al. (mentioned as a reported method) | Mild, neutral reaction conditions; Broad functional group tolerance. | Toxicity and difficulty in removing organotin byproducts. | researchgate.netnih.govchem-station.com |

Contemporary and Scalable Synthetic Approaches

Designed Synthesis of this compound Derivatives and Analogs

Building upon the successful total synthesis routes, particularly the adaptable Müller method, researchers have designed and synthesized a variety of this compound derivatives and analogs. nih.govmdpi.com The primary goal of these efforts is to explore the structure-activity relationship (SAR) by systematically modifying different parts of the this compound scaffold. nih.govnih.gov

One major synthetic campaign involved preparing the this compound parent structure and then using it as a template to create several series of new compounds. mdpi.com The synthetic strategies included:

Modification of the indole rings: Different substituents were introduced onto the indole moieties to probe their influence. This was achieved by using variously substituted indoles as starting materials in the Masuda borylation–Suzuki reaction. nih.gov

Scaffold hopping: This strategy involves replacing parts of the molecular structure with different chemical moieties to find novel, structurally related compounds. nih.gov This led to the synthesis of analogs where one of the indole rings was replaced with other aromatic or heterocyclic systems.

These synthetic efforts have produced a library of this compound analogs, providing valuable compounds for investigating their potential applications. mdpi.comnih.gov

| Compound Series | Synthetic Strategy / Modification | Purpose | Citation |

|---|---|---|---|

| Compounds 5a–5d | Masuda borylation–Suzuki reaction with different groups on the indole ring. | Investigate the structure-activity relationship (SAR) by modifying the indole nucleus. | nih.govmdpi.com |

| Compounds 6a–6e | Scaffold hopping: replacing an indole ring with a substituted phenyl ring via Suzuki coupling. | Explore the impact of replacing a key structural component on biological activity. | nih.govmdpi.com |

| Compounds 7a–7f and 8a–8b | Further scaffold hopping and derivatization, including amide bond formation. | Expand the structural diversity of the analogs and fine-tune properties. | nih.govmdpi.com |

| Compounds 9a–9g | Synthesis of structurally simplified analogs. | Identify the minimal structural requirements for activity and improve synthetic accessibility. | mdpi.com |

Strategies for Structural Modification

Structural modification of a lead compound like this compound is a cornerstone of medicinal chemistry, aimed at optimizing its biological activity, selectivity, and pharmacokinetic properties. mdpi.comdrughunter.com These strategies often involve the targeted alteration of specific functional groups or regions of the molecule, including the application of bioisosteric replacements, where one group is exchanged for another with similar physical or chemical properties to enhance desired characteristics. drughunter.comcambridgemedchemconsulting.com

In a significant effort to explore the chemical space around this compound, a series of derivatives were designed and synthesized to investigate their potential as antiviral and anti-phytopathogenic agents. nih.govnih.gov These modifications focused on several key areas of the molecule:

Substitution on the Indole Ring: The 5-position of the indole ring was identified as a critical point for modification. Researchers introduced different substituents, such as methoxy (B1213986) and chloro groups, to probe the electronic and steric requirements for biological activity. The resulting SAR study indicated that both methoxy (compound 5a ) and chlorine (compound 5c ) at this position yielded potent activity against the tobacco mosaic virus (TMV). nih.gov Further modifications included replacing the entire indole ring with bromine or a cyano group, which led to a decrease in activity, suggesting that an aromatic ring in this position is essential for the compound's function. nih.gov

Acylation and Deprotection: Modifications were also performed on a substituted benzene (B151609) ring that replaced one of the indole moieties. The introduction of various acyl groups to the amino functionality on this ring had a relatively minor impact on activity. nih.gov However, in a subsequent step, the deprotection of a mono-acylated product (compound 7a ) to yield the free amine (compound 8a ) resulted in a significant increase in antiviral activity. nih.govnih.gov

Introduction of Pharmacophores: Recognizing the acylhydrazone group as a valuable pharmacophore in antiviral compounds, researchers synthesized a series of derivatives incorporating this moiety. nih.govresearchgate.net Several of these acylhydrazone derivatives, notably 9e and 9f , exhibited antiviral activity comparable to the most active indole-substituted analogs, highlighting the success of this strategy in identifying highly active, structurally simplified molecules. nih.gov

The following table summarizes the antiviral activities of key this compound derivatives against the tobacco mosaic virus (TMV), demonstrating the impact of these structural modifications. nih.govnih.gov

| Compound | Modification Description | Inactivation Inhibitory Effect (%) (at 500 µg/mL) | Curative Inhibitory Effect (%) (at 500 µg/mL) | Protection Inhibitory Effect (%) (at 500 µg/mL) |

| This compound | Parent Compound | 38 ± 2 | 35 ± 1 | 37 ± 2 |

| 5a | 5-Methoxyindole substitution | 51 ± 2 | 49 ± 2 | 53 ± 1 |

| 5c | 5-Chloroindole substitution | 53 ± 1 | 50 ± 1 | 52 ± 2 |

| 6e | Indole replaced by 2-aminophenyl; amino group present | 46 ± 1 | 44 ± 2 | 48 ± 2 |

| 8a | Deprotected version of an acylated analog, yielding a free amine | 55 ± 2 | 52 ± 2 | 57 ± 1 |

| 9e | Acylhydrazone derivative with 4-chlorophenyl group | 52 ± 1 | 50 ± 1 | 53 ± 2 |

| 9f | Acylhydrazone derivative with 4-fluorophenyl group | 51 ± 2 | 49 ± 2 | 52 ± 1 |

| Ningnanmycin | Commercial antiviral agent (Control) | 58 ± 1 | 55 ± 2 | 57 ± 1 |

Data sourced from: Discovery of this compound and Its Derivatives as Novel Antiviral and Anti-Phytopathogenic-Fungus Agents. nih.gov

Scaffold Hopping and Novel Skeleton Generation

Scaffold hopping is a powerful drug design strategy that involves replacing the core molecular framework (the scaffold) of a known active compound with a structurally different one, while preserving the essential three-dimensional arrangement of key functional groups (the pharmacophore). arxiv.orggithub.io The goal is to discover new chemical entities with potentially improved properties, such as enhanced potency, better selectivity, or novel intellectual property. nih.govnih.gov

This strategy was explicitly applied in the optimization of this compound. nih.gov Recognizing that the bis-indole pyrimidine skeleton could be modified, researchers replaced one of the indole rings with a series of substituted phenyl rings. nih.gov This transformation from an indole to a phenyl-based skeleton is a clear example of scaffold hopping.

The synthetic route to these novel skeletons involved reacting an indole-pyrimidine intermediate with various substituted phenylboronic acids. The resulting compounds (6a-6e ) were evaluated for their biological activity. The findings revealed that replacing the indole ring with a substituted benzene ring was generally unfavorable for antiviral activity compared to the parent analog 5a . nih.gov However, the analog containing a 2-aminophenyl group (6e ) retained considerable activity, indicating that specific interactions are crucial and that not all scaffold hops will be successful. nih.govnih.gov This approach underscores the utility of scaffold hopping for rapidly generating structural diversity and probing the importance of the core framework. nih.gov

Preparation of Labeled this compound Analogs for Mechanistic Studies

The preparation of labeled analogs is a critical step for elucidating a compound's mechanism of action, cellular localization, and metabolic fate. Labeling can be achieved by incorporating fluorescent tags for imaging studies or stable and radioactive isotopes for binding assays and metabolic tracking. nih.govnih.gov While there are no specific published reports on the synthesis of labeled this compound analogs to date, established methodologies provide a clear blueprint for how such molecules could be prepared.

Fluorescent Labeling: A common strategy involves conjugating a fluorescent probe, such as a coumarin (B35378) or BODIPY dye, to the parent molecule. nih.gov For this compound, this could be accomplished by synthesizing a derivative with a reactive handle, such as a primary amine or carboxylic acid, that is not critical for its biological activity. For instance, the active amino-substituted analog 8a could serve as a starting point. nih.gov The amine could be coupled to an N-hydroxysuccinimide (NHS)-activated fluorescent dye, potentially via a flexible linker like polyethylene (B3416737) glycol (TEG), to minimize steric hindrance and preserve the binding orientation of the core molecule. nih.gov Such fluorescently labeled probes would allow for direct visualization of this compound's localization within cells using techniques like confocal microscopy.

Isotopic and Radiolabeling: For quantitative binding assays and metabolic studies, isotopic labeling is the preferred method. This can be achieved in several ways:

Stable Isotope Labeling: The total synthesis of this compound could be performed using precursors enriched with stable isotopes like ¹³C, ¹⁵N, or deuterium (B1214612) (²H). cambridgemedchemconsulting.com For example, using ¹³C-labeled indole as a starting material would produce a this compound analog suitable for NMR-based mechanistic studies or for use as an internal standard in mass spectrometry.

Radiolabeling: For highly sensitive detection in binding or imaging studies (e.g., PET or SPECT), a radioisotope is incorporated. A common method is radioiodination, typically targeting a tyrosine or histidine residue within a peptide. nih.gov Since this compound lacks a suitable phenol (B47542) or imidazole (B134444) group for direct iodination, a structural modification would be necessary. An analog would need to be designed where one of the indole rings is replaced with a hydroxyphenyl group (a tyrosine mimic). This new analog could then be labeled with a radioisotope like iodine-131 (B157037) (¹³¹I) or iodine-125 (B85253) (¹²⁵I) using an oxidizing agent like chloramine-T. nih.gov This approach highlights how the preparation of labeled probes is often a synthetic challenge that merges structural modification with specialized radiochemical techniques.

Sophisticated Structural Elucidation and Conformation Analysis of Hyrtinadine a

Advanced Spectroscopic Techniques in Structure Assignment

The definitive assignment of Hyrtinadine A's complex architecture was achieved through the integrated application of several high-resolution spectroscopic methods. acs.orgresearchgate.net These techniques provided unambiguous evidence for its molecular formula, connectivity, and the nature of its chromophores.

One-dimensional (1D) and two-dimensional (2D) NMR spectroscopy are powerful tools for the structural characterization of complex organic molecules like this compound. emerypharma.comresearchgate.net The initial structural elucidation of this compound relied heavily on a suite of NMR experiments to piece together its molecular framework. acs.orgresearchgate.net

The ¹H NMR spectrum revealed the presence of ten sp² methine protons and four D₂O-exchangeable protons. acs.org Two of these exchangeable signals were identified as phenolic hydroxyl (OH) groups, while the other two were assigned to the indole (B1671886) NH protons. acs.org The ¹³C NMR data confirmed the presence of 20 carbon atoms, corresponding to 10 sp² quaternary carbons and 10 sp² methine carbons. acs.org

Detailed connectivity was established using 2D NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC), which correlates protons with their directly attached carbons, and Heteronuclear Multiple Bond Correlation (HMBC), which shows correlations between protons and carbons over two to three bonds. researchgate.net These experiments were crucial in connecting the two distinct 1,2,4-trisubstituted benzene (B151609) rings to the central pyrimidine (B1678525) ring, confirming the novel bis-indolyl-2,5-di-substituted pyrimidine structure. acs.orgresearchgate.net

| Position | ¹³C (δc) | ¹H (δH, mult., J in Hz) |

|---|---|---|

| 2 | 125.1 | 8.25 (d, 2.0) |

| 4 | 112.1 | 7.29 (d, 8.6) |

| 5 | 150.9 | - |

| 6 | 111.9 | 6.71 (brd, 8.6) |

| 7 | 121.9 | 7.97 (brs) |

| 7a | 128.6 | - |

| 1-NH | - | 11.4 (brs) |

| 5-OH | - | 8.87 (brs) |

| 2' | 149.9 | - |

| 4' | 153.9 | 9.14 (s) |

| 5' | 120.3 | - |

| 6' | 153.9 | 9.14 (s) |

| 2'' | 124.7 | 8.00 (brs) |

| 3a'' | 125.5 | - |

| 4'' | 112.1 | 7.26 (d, 8.6) |

| 5'' | 150.9 | - |

| 6'' | 111.9 | 6.69 (brd, 8.6) |

| 7'' | 120.1 | 7.20 (brs) |

| 7a'' | 137.1 | - |

| 1''-NH | - | 11.3 (brs) |

| 5''-OH | - | 8.85 (brs) |

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular formula of a novel compound. nih.govresearchgate.netresearchgate.net For this compound, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was employed. acs.org The analysis yielded a pseudomolecular ion peak at a mass-to-charge ratio (m/z) of 343.1191 for the protonated molecule [M+H]⁺. acs.org This accurate mass measurement allowed for the unambiguous determination of the molecular formula as C₂₀H₁₄N₄O₂, which was consistent with the data obtained from NMR spectroscopy. acs.orgwikidata.org HRMS instrumentation can also produce fragmentation patterns that provide additional confidence in chemical formula prediction and structural characterization. researchgate.netresearchgate.net

While NMR and MS are primary tools for establishing the planar structure, other spectroscopic methods provide further insight. acs.org Ultraviolet (UV) spectroscopy of this compound showed absorption maxima (λmax) at 277 nm and 339 nm, which were attributed to the substituted benzenoid and other conjugated ring systems, respectively. acs.org Infrared (IR) spectroscopy indicated the presence of hydroxyl (OH) and/or amine (NH) functional groups through a broad absorption at 3390 cm⁻¹. acs.org

For molecules with complex stereochemistry, chiroptical methods like Electronic Circular Dichroism (ECD) are often used. nih.gov In cases where a definitive assignment of absolute configuration is required, X-ray crystallography is the gold standard. nih.govmdpi.com While a crystal structure for this compound itself has not been reported, this technique could be applied to a suitable crystalline derivative to unambiguously determine its three-dimensional structure and absolute stereochemistry. mdpi.commdpi.com

| Technique | Observation | Inference | Reference |

|---|---|---|---|

| HRESIMS | [M+H]⁺ ion at m/z 343.1191 | Molecular Formula: C₂₀H₁₄N₄O₂ | acs.org |

| UV Spectroscopy | λmax at 277 nm and 339 nm | Presence of substituted benzenoid and conjugated ring systems | acs.org |

| IR Spectroscopy | Broad absorption at 3390 cm⁻¹ | Presence of OH and/or NH groups | acs.org |

Computational Approaches in Structural Elucidation

Modern structural elucidation increasingly integrates computational chemistry to resolve ambiguities and analyze conformational landscapes, which is particularly useful for complex natural products. researchgate.netrsc.org

Computer-Assisted Structure Elucidation (CASE) represents a powerful methodology for determining the structure of unknown compounds by using spectroscopic data as input. rsc.orgtechnologynetworks.com These expert systems utilize algorithms to generate all possible isomers that are consistent with experimental data, primarily from 2D NMR correlations like HMBC and COSY. researchgate.netrsc.org The generated structures are then ranked based on a comparison between predicted NMR chemical shifts and the experimental values. technologynetworks.com Although the original elucidation of this compound was based on manual interpretation of its spectra, a CASE system could be retrospectively applied. acs.orgtechnologynetworks.com By inputting the molecular formula and the comprehensive 1D and 2D NMR data, a CASE program would independently generate and rank potential structures, providing a robust, unbiased verification of the published this compound structure. technologynetworks.com

Understanding the three-dimensional shape and flexibility of this compound is crucial for comprehending its properties. Quantum mechanical methods, particularly Density Functional Theory (DFT), are widely used for the conformational analysis of flexible molecules. mdpi.comnih.gov DFT calculations can be employed to optimize molecular geometries and determine the relative energies of different conformers (rotational isomers). nih.govresearchgate.net For this compound, key conformational questions involve the rotational barriers around the single bonds connecting the indole rings to the central pyrimidine ring. By performing a torsional scan around these bonds, DFT calculations could map the potential energy surface, identifying the lowest energy (most stable) conformations and the energy barriers to rotation. mdpi.com This analysis provides critical insights into the molecule's preferred shape in different environments, which is fundamental to its chemical behavior. mdpi.commdpi.com

Preclinical Biological Activity Spectrum of Hyrtinadine a and Its Derivatives

Antiviral Activities

Research has explored the antiviral potential of hyrtinadine A and its synthesized derivatives, particularly against plant viruses. researchgate.netmdpi.comnih.gov

Evaluation Against Plant Viruses (e.g., Tobacco Mosaic Virus)

This compound itself has shown a certain degree of antiviral activity against the tobacco mosaic virus (TMV). mdpi.com Specifically, the natural product this compound (identified as compound 5e in one study) exhibited an inactivation inhibitory effect of 11% at a concentration of 500 μg/mL against TMV. mdpi.com

Derivatives of this compound have demonstrated enhanced anti-TMV activities compared to the parent compound and even some commercial antiviral agents like ribavirin. mdpi.com For instance, compound 8a, a synthesized derivative, displayed notable anti-TMV activity across different modes of action:

Inactivation inhibitory effect: 55% at 500 μg/mL and 19% at 100 μg/mL. nih.govmdpi.comnih.gov

Curative inhibitory effect: 52% at 500 μg/mL and 22% at 100 μg/mL. nih.govmdpi.comnih.gov

Protection inhibitory effect: 57% at 500 μg/mL and 26% at 100 μg/mL. nih.govmdpi.comnih.gov

Several other derivatives, including compounds 5a, 5c, 5d, 5g, 6e, 7b, 7c, 7d, 7f, 9a, 9b, 9d, 9e, and 9f, also showed higher in vivo anti-TMV activities at 500 μg/mL than this compound and ribavirin. mdpi.com Some derivatives, such as compounds 5a, 5c, 8a, 9e, and 9f, exhibited anti-TMV activity comparable to that of ningnanmycin, another antiviral agent. mdpi.com These findings suggest that structural modifications of this compound can lead to improved antiviral efficacy against plant viruses like TMV. mdpi.com

| Compound | Inactivation Inhibitory Effect (500 μg/mL) | Curative Inhibitory Effect (500 μg/mL) | Protection Inhibitory Effect (500 μg/mL) |

| This compound (5e) | 11% | Not specified | Not specified |

| Compound 8a | 55% | 52% | 57% |

Broader Spectrum Antiviral Assessment (e.g., against HSV-1 and HIV-1 in related contexts)

While the primary focus of recent research on this compound and its derivatives has been on plant pathogens, related bis-indole alkaloids and compounds with similar structural motifs have been explored for activity against human viruses such as HSV-1 and HIV-1. researchgate.netnih.govfrontiersin.orgmdpi-res.com For example, some natural bisindole alkaloids are known to exhibit antiviral activities. researchgate.net Additionally, synthetic anti-HSV-1 drugs often incorporate nitrogen heterocycles like pyrimidine (B1678525), a core component of this compound. frontiersin.org Research on other compounds, such as rhamnan (B1165919) sulfate (B86663) and a cyclic tetrapeptide, has demonstrated antiviral activity against HSV-1 and HIV-1, indicating that compounds with diverse structures can exert inhibitory effects on these viruses. nih.govmdpi.com However, specific data on the direct antiviral activity of this compound or its derivatives against HSV-1 and HIV-1 were not prominently featured in the search results focused on this compound's biological spectrum, which primarily highlighted plant pathogen activity. nih.govresearchgate.netmdpi.comnih.gov

Antifungal Activities

This compound derivatives have also been investigated for their potential as antifungal agents, particularly against phytopathogenic fungi. nih.govresearchgate.netmdpi.comnih.gov

Efficacy Against Phytopathogenic Fungi (e.g., Rhizoctonia cerealis)

This compound derivatives have demonstrated significant efficacy against Rhizoctonia cerealis, a notable phytopathogenic fungus. nih.govresearchgate.netmdpi.comnih.gov Several derivatives, including compounds 5c, 5g, 6a, and 6e, exhibited higher antifungal activities against Rhizoctonia cerealis than the commercial fungicide chlorothalonil (B1668833) at a concentration of 50 μg/mL. nih.govresearchgate.netmdpi.comnih.govdntb.gov.ua Almost all tested compounds showed an inhibition rate of near or more than 60% against Rhizoctonia cerealis at this concentration. nih.govmdpi.com

General Fungicidal Spectrum

Beyond Rhizoctonia cerealis, this compound derivatives have displayed broad-spectrum fungicidal activities against a range of phytopathogenic fungi. nih.govresearchgate.netmdpi.comnih.govdntb.gov.uaexlibrisgroup.comscispace.com At a concentration of 50 μg/mL, these derivatives were effective against 14 different kinds of phytopathogenic fungi. nih.govresearchgate.netmdpi.comnih.govdntb.gov.uaexlibrisgroup.comscispace.com Compounds 5b and 5c, for instance, showed higher fungicidal activities against Alternaria solani compared to the commercial fungicides carbendazim (B180503) and chlorothalonil. nih.govmdpi.com These results suggest the potential of this compound derivatives as broad-spectrum biological fungicides for plant protection. nih.govmdpi.com

| Compound | Antifungal Activity Against Rhizoctonia cerealis (50 μg/mL) | Antifungal Activity Against Alternaria solani (50 μg/mL) |

| Compounds 5c, 5g, 6a, 6e | Higher than chlorothalonil | Not specifically mentioned for all, but 5b and 5c higher than controls nih.govmdpi.com |

| Commercial Chlorothalonil | Baseline for comparison | Baseline for comparison nih.govmdpi.com |

| Commercial Carbendazim | Not specifically mentioned | Baseline for comparison nih.govmdpi.com |

Antibacterial Activities

Research has also touched upon the antibacterial activities of hyrtinadine derivatives. While the primary focus in some studies has been on antiviral and antifungal properties related to plant protection, other investigations into related bis-indole alkaloids have explored antibacterial effects. nih.govfigshare.comjrmds.injst.go.jp For instance, hyrtinadine D, a related compound isolated from the marine sponge Hyrtios erecta, has exhibited antimicrobial actions against Escherichia coli and Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 16 μg/mL. jrmds.in Another study on hyrtinadines C and D tested their antimicrobial activities against a panel of bacteria and fungi. jst.go.jp Hyrtinadine D showed antibacterial activity against E. coli and Bacillus subtilis with an MIC of 16 μg/mL, but did not show activity against Staphylococcus aureus and Micrococcus luteus at concentrations up to 32 μg/mL. jst.go.jp Unsubstituted bisindoles, in a study exploring nature-inspired (di)azine-bridged bisindole alkaloids, were found to be devoid of antibacterial activity, whereas 5,5'-chloro derivatives showed high activity against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive pathogens. nih.govfigshare.com These findings suggest that while this compound itself might not possess significant antibacterial activity, certain derivatives or related structures within the bis-indole alkaloid class can exhibit potent antibacterial effects, particularly against Gram-positive bacteria. nih.govfigshare.comjrmds.injst.go.jp

| Compound | Antibacterial Activity Against Escherichia coli (MIC) | Antibacterial Activity Against Bacillus subtilis (MIC) | Antibacterial Activity Against Staphylococcus aureus (MIC) | Antibacterial Activity Against Micrococcus luteus (MIC) |

| Hyrtinadine D | 16 μg/mL jst.go.jp | 16 μg/mL jst.go.jp | >32 μg/mL jst.go.jp | >32 μg/mL jst.go.jp |

Efficacy Against Drug-Resistant Bacteria (e.g., Methicillin-Resistant Staphylococcus aureus (MRSA))

Research into the antibacterial efficacy of this compound and its derivatives has shown potential against drug-resistant bacterial strains, including Methicillin-Resistant Staphylococcus aureus (MRSA). While unsubstituted bisindoles like this compound were found to be devoid of antibacterial activity in one study, certain derivatives, specifically 5,5'-chloro derivatives, demonstrated high activity against MRSA and other Gram-positive pathogens. nih.gov These active derivatives exhibited minimal inhibitory concentrations (MICs) ranging from 0.20 to 0.78 µM and showed strong bactericidal effects. nih.gov

Investigation of Bacterial Susceptibility Profiles

Studies investigating the bacterial susceptibility profiles to this compound derivatives have indicated that their antibacterial activity is not dependent on targeting pyruvate (B1213749) kinase in MRSA. nih.gov Instead, these compounds appear to induce bacterial membrane permeabilization, leading to the cellular efflux of low-molecular-weight molecules. nih.gov This suggests a different mechanism of action compared to some other structurally related bisindoles.

Cytotoxic Activities (In Vitro Cell Line Studies)

This compound has demonstrated significant cytotoxic activities in various in vitro cancer cell line studies. researchgate.netd-nb.infomdpi.comscilit.com

Leukemia Cell Line Studies (e.g., Murine Leukemia L1210 cells)

This compound has shown potent cytotoxicity against murine leukemia L1210 cells. researchgate.netd-nb.infomdpi.com Studies have reported an IC50 value of 1 µg/mL against this cell line. d-nb.infomdpi.com The L1210 cell line is a widely used model in cancer research, particularly for evaluating the efficacy of new chemotherapeutic agents and studying drug resistance mechanisms in leukemia. atcc.orgwikipedia.org

Carcinoma Cell Line Studies (e.g., Human Epidermoid Carcinoma KB cells, HCT116, A2780, Hep-G2, MCF-7, Caco-2)

This compound has also exhibited cytotoxic activity against various carcinoma cell lines. It has shown potent activity against human epidermoid carcinoma KB cells with an IC50 value of 3 µg/mL. researchgate.netd-nb.infomdpi.com

While this compound itself showed weak cytotoxicity against HCT116 and A2780 cancer cells with IC50 values greater than 10 µM, its precursor compound demonstrated stronger activity against these cell lines, with IC50 values of 3.7 µM and 4.5 µM, respectively. researchgate.net

Studies on the cytotoxic effects of various compounds, including some marine natural products, have also involved cell lines such as HepG2, MCF-7, and Caco-2, providing a broader context for evaluating the activity of this compound within the spectrum of marine-derived cytotoxic agents. nih.govwaocp.org

Data on the cytotoxicity of this compound against specific carcinoma cell lines are summarized in the table below:

| Cell Line | Type of Cancer | IC50 (µg/mL) | Source |

| Murine Leukemia L1210 | Leukemia | 1 | d-nb.infomdpi.com |

| Human Epidermoid Carcinoma KB | Epidermoid Carcinoma | 3 | d-nb.infomdpi.com |

| HCT116 | Colorectal Carcinoma | > 10 | researchgate.net |

| A2780 | Ovarian Cancer | > 10 | researchgate.net |

Note: IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.

Comparative Cytotoxicity Across Cancer Cell Panels

The comparative cytotoxicity of this compound across different cancer cell panels highlights its selective or differential activity depending on the cell line. While it shows potent effects against L1210 and KB cells, its activity is less pronounced against others like HCT116 and A2780. researchgate.net This variation in potency across different cancer cell lines is a common observation in the evaluation of potential chemotherapeutic agents and can provide insights into their potential mechanisms of action and specificity. nih.govscirp.orgmdpi.com

Mechanistic Investigations of Hyrtinadine A S Bioactivity

Target Identification and Validation Methodologies

Identifying the specific molecular targets of a bioactive compound like Hyrtinadine A is a critical step in drug discovery, providing a rationale for its biological effects and guiding further optimization. mdpi.com A variety of advanced techniques are employed for this purpose, ranging from direct biochemical assays to large-scale genetic and computational screens.

Chemical proteomics represents a powerful strategy for the unbiased identification of drug-protein interactions directly within a complex biological system. nih.govresearchgate.net These methods typically involve synthesizing a chemical probe by modifying the parent molecule—in this case, this compound—with two key functionalities: a reactive group and a reporter tag.

Affinity Pulldown: This technique uses a probe tagged with a high-affinity handle, such as biotin. The probe is incubated with cell lysate, allowing it to bind to its protein targets. The resulting probe-protein complexes are then "pulled down" or isolated from the lysate using streptavidin-coated beads. The captured proteins are subsequently identified using mass spectrometry. drughunter.com This method relies on the reversible, high-affinity interaction between the probe and its target.

Photoaffinity Labeling (PAL): PAL offers a more robust method by creating a covalent, irreversible bond between the probe and its target. nih.govmdpi.com A photo-reactive group, such as a diazirine or benzophenone, is incorporated into the this compound structure. mdpi.comresearchgate.netu-tokyo.ac.jp Upon exposure to a specific wavelength of UV light, this group becomes highly reactive, forming a covalent bond with any amino acid residues in close proximity within the binding pocket of the target protein. nih.govnih.gov This covalent linkage provides strong evidence of a direct interaction and can help identify even transient or low-affinity binders. drughunter.com

While these methods are standard in target deconvolution, specific studies detailing the synthesis of a this compound-based probe for affinity pulldown or photoaffinity labeling have not been prominently reported in the available scientific literature.

Label-free methods circumvent the need to chemically modify the compound of interest, which can sometimes alter its biological activity or binding characteristics. The Cellular Thermal Shift Assay (CETSA) is a prominent label-free technique used to confirm direct target engagement in intact cells or cell lysates. nih.gov

The principle of CETSA is based on the increased thermal stability of a protein when it is bound to a ligand. researchgate.net In a typical CETSA experiment, cells are treated with the compound (e.g., this compound) and then heated to various temperatures. researchgate.net Unbound proteins will denature and aggregate at lower temperatures, while proteins stabilized by ligand binding will remain soluble at higher temperatures. researchgate.net The amount of soluble protein remaining at each temperature is then quantified, often by Western blot or mass spectrometry, to generate a "melting curve." A shift in this curve to a higher temperature in the presence of the compound confirms a direct physical interaction between the compound and the target protein. cncb.ac.cnnih.gov This approach provides compelling evidence of target engagement within a physiological context. nih.gov

Genetic screening offers an unbiased, function-based approach to identify genes and proteins that are essential for a compound's activity.

CRISPR-based methods: Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR) technology can be used in large-scale screens to systematically knock out every gene in the genome. phenomicsaustralia.org.aunuvisan.com If the loss of a particular gene renders cells resistant to the cytotoxic effects of this compound, it strongly implies that the protein encoded by that gene is either the direct target of the compound or a critical component of its target pathway. nih.gov Conversely, CRISPR activation (CRISPRa) or interference (CRISPRi) screens can identify genes whose altered expression sensitizes cells to the compound. biorxiv.org

Resistance Screening: This classic genetic approach involves exposing a large population of cancer cells to a lethal concentration of a drug over time to select for rare, spontaneously occurring resistant mutants. rsc.orgnih.gov The genomes of these resistant cells are then sequenced to identify mutations. If a consistent mutation appears in a specific gene across multiple resistant clones, it is highly probable that this gene encodes the drug's direct target. This method has been successfully used to identify the targets of numerous antimicrobial and anticancer agents. nih.gov

Computational, or in silico, methods provide a rapid and cost-effective means to generate hypotheses about a compound's potential targets by leveraging vast databases of biological and chemical information. researchgate.net

These approaches often rely on the principle that structurally similar molecules tend to have similar biological activities. nih.gov

Similarity-based tools (PharmMapper, IdTarget): These web-based servers compare the 3D structure and pharmacophore features of a query molecule like this compound against extensive libraries of known protein-ligand complexes. researchgate.net By identifying known proteins that bind ligands structurally similar to this compound, these tools can predict a list of potential targets. nih.gov

Molecular Docking: This technique uses computer simulations to predict how a ligand fits into the three-dimensional structure of a potential protein target. mdpi.com The simulation calculates the binding energy, providing a score that suggests the affinity and stability of the interaction. This can be used to rank and prioritize predicted targets for experimental validation. mdpi.comnih.gov

A computational study analyzed this compound and related marine metabolites to predict their anticancer targets. Using databases such as Pubchem, BindingDB, and DisGenet, a network was constructed linking the compounds to 147 cancer-related genes, with a core set of 64 genes implicated across breast, colon, and liver cancers. researchgate.net This analysis suggested that the compounds exert their effects through key cancer-related pathways. researchgate.net

| Methodology Class | Specific Technique | Principle | Key Advantage |

|---|---|---|---|

| Chemical Proteomics | Affinity Pulldown | A tagged this compound probe captures binding proteins from a lysate for identification. drughunter.com | Identifies direct binding partners in a complex mixture. |

| Photoaffinity Labeling (PAL) | A light-activated this compound probe forms a covalent bond with its target. nih.gov | Provides strong evidence of direct interaction through covalent linkage. drughunter.com | |

| Label-Free Methods | Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein. researchgate.net | Confirms target engagement in living cells without modifying the compound. nih.gov |

| Genetic Screening | CRISPR-based Screening | Identifies genes whose knockout or activation confers resistance/sensitivity. nuvisan.combiorxiv.org | Unbiased, genome-wide approach to find functionally relevant targets. |

| Resistance Screening | Selection and sequencing of drug-resistant mutants to find mutations in the target gene. nih.gov | Provides strong genetic evidence for the direct target. rsc.org | |

| Computational Prediction | Molecular Docking, PharmMapper | Predicts interactions based on structural similarity to known ligands and binding site compatibility. researchgate.netmdpi.com | Rapid and cost-effective generation of testable hypotheses. researchgate.net |

Elucidation of Cellular and Molecular Pathways

Beyond identifying a direct target, it is essential to understand how interaction with that target translates into a cellular response. Studies focus on how this compound modulates signaling pathways that govern fundamental cellular decisions, such as survival, proliferation, and death.

The observed cytotoxicity of this compound in cancer cells points to its ability to interfere with critical cellular processes, leading to cell death. researchgate.netnih.gov The primary mechanisms by which anticancer agents induce cell death are apoptosis, autophagy, and cell cycle arrest.

Apoptosis: This is a form of programmed cell death characterized by distinct morphological changes. Many chemotherapeutic agents function by activating apoptotic signaling cascades. While specific studies on this compound are limited, related indole (B1671886) alkaloids are known to induce apoptosis. researchgate.net

Autophagy: A cellular recycling process that degrades damaged organelles and proteins. frontiersin.org While primarily a survival mechanism, excessive or dysregulated autophagy can lead to cell death (cytocidal autophagy) and is a target for some cancer therapies. nih.gov

Cell Cycle Analysis: The cell cycle is a series of events that leads to cell division and replication. It is tightly regulated by checkpoints. wikipedia.org Many anticancer drugs work by damaging DNA or interfering with the mitotic machinery, causing the cell to arrest at these checkpoints, which can subsequently trigger apoptosis. wikipedia.orgmdpi.com Flow cytometry is a common technique used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) to determine if a compound induces an arrest. mdpi.com

Initial studies have confirmed the potent cytotoxic effects of this compound against several cancer cell lines. researchgate.net Computational analyses have linked its predicted targets to broad "Pathways in cancer," suggesting it may modulate complex signaling networks involved in cell survival and proliferation. researchgate.netresearchgate.netresearchgate.netmdpi.com

| Cell Line | Organism/Tissue of Origin | IC₅₀ Value | Reference |

|---|---|---|---|

| L1210 | Murine Leukemia | 1.0 µg/mL | researchgate.net |

| KB | Human Epidermoid Carcinoma | 3.0 µg/mL | researchgate.net |

| HCT116 | Human Colon Cancer | > 10 µM | researchgate.net |

| A2780 | Human Ovarian Cancer | > 10 µM | researchgate.net |

Enzyme Inhibition and Receptor Binding Assays

Research into the specific enzymatic and receptor-level interactions of this compound is an emerging field, with current understanding largely derived from its observed cytotoxic effects against various cell lines. While direct, specific enzyme inhibition or receptor binding assays for this compound are not extensively detailed in the available literature, its bioactivity profile suggests interactions with key cellular proliferation and survival pathways.

This compound has demonstrated notable cytotoxic activity against murine leukemia L1210 cells and human epidermoid carcinoma KB cells, with IC₅₀ values of 1.0 µg/mL and 3.0 µg/mL, respectively. researchgate.netnih.gov Further studies have indicated its potential inhibitory activity against human oral cancer (KB) cells with an IC₅₀ of 9.90 µM. researchgate.net These findings imply that this compound interferes with critical cellular processes, a characteristic often associated with the inhibition of enzymes essential for cell growth and division, such as protein kinases.

Some studies suggest that indole pyrimidine (B1678525) alkaloids, the class of compounds to which this compound belongs, may exert anticancer effects by targeting cyclin-dependent kinases (CDKs). researchgate.net Although direct evidence of this compound binding to these or other specific receptors is still under investigation, its demonstrated biological effects provide a foundation for future research into its precise molecular targets.

Investigation of Membrane Interaction Mechanisms

The direct mechanisms by which this compound interacts with cellular membranes have not been a primary focus of published research. Specific investigations into its binding with lipid II, a key precursor in bacterial cell wall synthesis, or detailed analyses of its interactions with phospholipids (B1166683) and effects on membrane potential are not extensively documented in the available scientific literature. nih.govnih.govmdpi.comresearchgate.netnih.govresearchgate.netuu.nlresearchgate.net

While many antimicrobial compounds are known to function by disrupting membrane integrity or targeting components like lipid II, there is currently no specific evidence to indicate that this compound follows these particular mechanisms of action. nih.govresearchgate.netuu.nl Future studies are required to determine if membrane disruption is a component of this compound's bioactivity profile.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies

Derivation of SAR Models for Biological Efficacy

Structure-activity relationship (SAR) studies have been crucial in optimizing the biological efficacy of this compound, particularly for its antiviral and antifungal properties. nih.gov Research has focused on systematically modifying the this compound scaffold and evaluating the resulting changes in activity, leading to the development of qualitative SAR models.

For anti-TMV (Tobacco Mosaic Virus) activity, a series of derivatives were synthesized, revealing that the biological activities of most derivatives were superior to that of the parent compound, this compound (designated as 5e in the study). nih.govmdpi.com The natural product this compound (5e) itself showed a baseline anti-TMV inactivation inhibitory effect of 11% at a concentration of 500 µg/mL. nih.govmdpi.com Derivatives such as 5a, 5c, and 8a demonstrated significantly enhanced anti-TMV activities, with compound 8a emerging as a particularly potent candidate. nih.govnih.gov These findings provide a clear model where specific substitutions lead to predictable increases in antiviral efficacy.

Similarly, in antifungal assays against 14 types of phytopathogenic fungi, derivatives of this compound displayed broad-spectrum activity. nih.gov The SAR derived from these studies indicates that compounds 5c, 5g, 6a, and 6e possess antifungal activity against Rhizoctonia cerealis that is higher than the commercial fungicide chlorothalonil (B1668833), establishing a foundational model for developing new antifungal agents based on the this compound structure. nih.govnih.gov

Impact of Substituent Groups and Core Modifications on Activity

Systematic modifications of the this compound structure have provided significant insights into the chemical features essential for its bioactivity. nih.gov

Key findings on the impact of substituent groups and core modifications include:

Indole Ring Substituents: The groups substituted at the 5-position of the indole ring have a pronounced effect on biological activity. Methoxy (B1213986) (in compound 5a) and chlorine (in compound 5c) were identified as the most effective substituents for enhancing anti-TMV activity. nih.gov The general order of inhibitory effect for these derivatives was 5a ≈ 5c > 5d (fluorine) > 5b (bromine) > 5e (unsubstituted this compound). nih.gov

Indole Ring Integrity: The indole ring itself appears to be a critical component for activity. Replacing the indole with a simple substituted benzene (B151609) ring resulted in a decrease in biological efficacy (inhibitory effect: 5a > 6a–6c and 6e). nih.gov Furthermore, substituting the indole ring with bromine or a cyano group also led to diminished activity, underscoring the necessity of an aromatic ring in this position. nih.gov

Core Modifications: Increasing the electron cloud density on the benzene ring (when used as a replacement for the indole ring) was found to be beneficial for biological activity. nih.gov For derivatives where the indole was replaced by a benzene ring, introducing an acyl group to the amino group had little effect on activity. However, subsequent deprotection of one such derivative (7a to 8a) led to a significant increase in antiviral potency. nih.gov

These findings collectively demonstrate that while the core bis-indole alkaloid structure is important, targeted modifications, particularly at the 5-position of the indole ring, are key to maximizing the biological potential of this compound derivatives.

Table 1: Selected this compound Derivatives and Their Anti-TMV Activity Activity measured as percent inhibition at specified concentrations.

Lead Optimization and Preclinical Development Strategies for Hyrtinadine a Analogs

Principles of Medicinal Chemistry in Lead Optimization

Medicinal chemistry plays a crucial role in the lead optimization process by applying chemical principles to design and synthesize analogs of the lead compound. The goal is to establish structure-activity relationships (SAR) and identify modifications that improve desired properties. mdpi.comnih.govinternationalinsurance.org

Iterative Synthesis and Biological Evaluation Cycles

Lead optimization is typically an iterative process. It involves cycles of designing and synthesizing new hyrtinadine A analogs, followed by rigorous biological evaluation to assess their activity, selectivity, and other relevant properties. wikipedia.org The data obtained from biological testing informs subsequent design and synthesis efforts, creating a feedback loop aimed at progressively improving the compound's profile. This cyclical approach allows researchers to explore the chemical space around the lead structure systematically. google.com

Strategic Modification for Enhanced Potency and Selectivity

Strategic modifications to the this compound structure are undertaken to enhance its potency and selectivity towards a specific biological target. This involves making targeted chemical changes to the molecule. mdpi.combiomedres.usbiobide.com For example, modifications can involve the introduction, removal, or replacement of functional groups or bulky substituents to influence interactions with the target protein biomedres.us. Changing the position or orientation of certain groups can also significantly impact pharmacological properties, including potency and selectivity biomedres.us. These modifications are guided by an understanding of how the compound interacts with its biological target at the molecular level. mdpi.combiobide.com

Computational-Aided Drug Design (CADD) in Optimization

Computational-Aided Drug Design (CADD) techniques are increasingly integrated into the lead optimization process to accelerate the identification and design of improved this compound analogs. scielo.org.mxf1000research.comnih.gov CADD methods provide valuable insights into ligand-target interactions and can help predict various molecular properties. scielo.org.mxmdpi.com

Molecular Docking and Virtual Screening for Ligand Binding

Molecular docking is a foundational CADD technique used to predict the preferred orientation and binding affinity of a ligand, such as this compound or its analogs, within the binding pocket of a target protein. nih.govlongdom.orgpensoft.net Virtual screening leverages molecular docking to rapidly evaluate large libraries of compounds computationally, identifying those most likely to bind to the target with high affinity. nih.govchemrxiv.orgals-journal.com This allows for the prioritization of promising analogs for synthesis and experimental testing, significantly reducing the number of compounds that need to be synthesized and assayed. nih.gov

Molecular Dynamics Simulations for Ligand-Target Interactions

While molecular docking often treats the target protein as rigid, molecular dynamics (MD) simulations provide a more dynamic view of ligand-target interactions. mdpi.compensoft.net MD simulations simulate the movement of atoms and molecules over time, offering insights into the flexibility of both the ligand and the target protein and how they interact in a more realistic environment. mdpi.commdpi.comacs.org This can help refine binding poses predicted by docking, estimate binding free energies, and understand the stability of the ligand-target complex. pensoft.netnih.gov MD simulations can reveal key interactions and dynamic hotspots that are important for tight binding and can guide further structural modifications. acs.org

In Silico Property Prediction for "Drug-Likeness"

In silico methods are employed to predict various molecular properties related to "drug-likeness," which assesses a compound's potential to become an orally active drug with favorable pharmacokinetic properties. frontiersin.orgnih.govjpionline.org These predictions are based on the compound's chemical structure and can help filter out compounds likely to have issues with absorption, distribution, metabolism, or excretion. frontiersin.orgnih.gov While specific quantitative values of certain properties are excluded from this discussion, in silico tools can predict characteristics such as molecular weight, lipophilicity (often represented by logP), and the number of hydrogen bond donors and acceptors, which are factors considered in assessing drug-likeness according to empirical rules like Lipinski's Rule of Five. nih.govjpionline.orgtandfonline.com These predictions assist in prioritizing analogs with a higher probability of success in preclinical development. nih.gov

Development of Hybrid Molecules and Prodrug Concepts

The exploration of this compound, a bis-indole alkaloid found in marine sponges, as a lead compound has extended to the development of hybrid molecules and prodrug concepts to potentially enhance its therapeutic properties wikipedia.orgnih.govmdpi.com. This compound itself is a bis-indole alkaloid featuring a 2,5-disubstituted pyrimidine (B1678525) ring linking the two indole (B1671886) moieties researchgate.net. Its novel structure has attracted synthetic efforts, providing routes for the preparation of this compound and its derivatives nih.govarabjchem.org.

Research into this compound derivatives has demonstrated that structural modifications can significantly influence biological activity nih.gov. For instance, studies focusing on antiviral and antifungal activities of this compound derivatives revealed that substituents at the 5-position of the indole ring had a notable impact on biological activity, with methoxy (B1213986) and chlorine groups showing prominent effects nih.gov. This structure-activity relationship information is crucial for designing hybrid molecules and prodrugs with improved efficacy or altered pharmacokinetic profiles.

While the provided search results discuss the synthesis and biological activities of this compound derivatives and mention the general concepts of hybrid molecules and prodrugs in drug development, specific detailed research findings explicitly describing the development of hybrid molecules directly incorporating the this compound scaffold or specific prodrug concepts designed for this compound are not extensively detailed within the immediate search snippets. The results highlight the potential of this compound as a lead compound and the success of structural optimization in generating derivatives with enhanced activities, such as antiviral and broad-spectrum fungicidal effects nih.gov.

General principles of prodrug design involve creating bioreversible derivatives to improve physicochemical properties, enhance delivery, increase site specificity, improve stability, prolong action, or reduce toxicity researchgate.netuobabylon.edu.iqijrpr.comsips.org.in. Common strategies include modifying functional groups amenable to prodrug design, such as hydroxyl groups, often through esterification, to alter lipophilicity and permeability researchgate.netnih.govresearchgate.net. Hybrid molecules, on the other hand, typically combine structural features of two or more known active compounds to create a new entity with potentially synergistic or improved properties acs.org.

Given the focus on this compound's potential as a therapeutic agent, particularly its reported cytotoxic, antiviral, and antifungal activities nih.govresearchgate.netnih.govmdpi.com, future research may explore conjugating the this compound core with other pharmacophores to create hybrid molecules targeting specific biological pathways or developing prodrugs to improve its delivery, bioavailability, or targeted activation. The existing research on this compound derivatives provides a foundation for such endeavors by outlining key structural elements that influence activity nih.gov.

Emerging Research Frontiers and Future Perspectives on Hyrtinadine a

Potential for Agrochemical Applications

Research into hyrtinadine A has revealed promising potential for its application in the agrochemical sector, particularly in crop protection against viral and fungal pathogens. Studies have investigated the antiviral and antifungal activities of this compound and its synthesized derivatives. For instance, a series of this compound derivatives were designed, synthesized, and systematically evaluated for their efficacy against the tobacco mosaic virus (TMV) and various phytopathogenic fungi. nih.govuni.lucenmed.com

Detailed research findings indicate that certain this compound derivatives exhibit significant antiviral activity against TMV. Compound 8a, a derivative of this compound, demonstrated notable antiviral effects against TMV, including inactivation, curative, and protection inhibitory effects at tested concentrations. nih.govuni.lucenmed.com The observed activities suggest its potential as a novel antiviral candidate for plant protection. nih.govuni.lu

Furthermore, these derivatives have shown broad-spectrum fungicidal activities against fourteen kinds of phytopathogenic fungi. nih.govuni.lucenmed.com Some this compound derivatives, such as compounds 5c, 5g, 6a, and 6e, displayed antifungal activities against Rhizoctonia cerealis that were higher than that of the commercial fungicide chlorothalonil (B1668833). nih.govuni.lucenmed.com These findings lay a foundation for the potential application of this compound derivatives in developing new, efficient, and environmentally friendly pesticides to address plant diseases and enhance food security. nih.govuni.lucenmed.com

Exploration of Novel Therapeutic Areas (excluding human clinical trials)

Beyond its potential in agrochemistry, this compound is being explored for its biological activities in various therapeutic areas, excluding human clinical trials. Research has indicated that this compound possesses cytotoxic activity. Specifically, this compound has shown in vitro cytotoxic activity against murine leukemia L1210 cells and human epidermoid carcinoma KB cells at low concentrations.

The exploration of marine natural products like this compound is a significant area of research for discovering compounds with diverse biological activities that could be relevant to various diseases. cenmed.com While current research on this compound's therapeutic potential is primarily focused on in vitro studies and understanding its bioactivity spectrum, these investigations contribute to the broader effort of identifying lead compounds for potential future therapeutic development. cenmed.com The structural characteristics and biological activities observed in this compound and its analogs make them subjects of interest in the search for new therapeutic agents.

Advanced Biosynthetic Pathway Elucidation

Understanding the biosynthetic pathway of natural products is crucial for sustainable production and the potential to engineer novel analogs. While specific details regarding the complete biosynthetic pathway of this compound are not extensively detailed in the provided information, research efforts in advanced biosynthetic pathway elucidation are highly relevant to compounds like this compound, a marine bis-indole alkaloid. General approaches in this field involve a combination of enzymatic studies and genetic engineering techniques.

Elucidating the biosynthetic pathways of natural products, particularly those from sources that are difficult to cultivate or yield low concentrations of the desired compound, is a significant challenge and an active area of research. Techniques such as genome sequencing and genetic engineering have revolutionized the ability to study these pathways in various organisms, including bacteria, fungi, and plants.

Enzymatic Studies of Biosynthetic Steps

Enzymatic studies are a fundamental component of biosynthetic pathway elucidation. These studies aim to identify and characterize the specific enzymes that catalyze each step in the conversion of precursor molecules into the final natural product. Functional characterization of candidate genes involved in a pathway typically involves expressing the encoded enzymes recombinantly and assaying their activity with proposed substrates.

Research in the biosynthesis of various natural products highlights the importance of characterizing enzyme mechanisms and identifying pathway intermediates through in vitro experiments. This involves working with isolated enzymes and potential substrates to understand the biochemical transformations that occur during biosynthesis.

Genetic Engineering of Biosynthetic Pathways in Producing Organisms

Genetic engineering plays a crucial role in both confirming the function of identified biosynthetic genes and potentially enhancing or modifying the production of natural products. By manipulating the genes involved in a biosynthetic pathway in the native producing organism or a heterologous host, researchers can investigate the role of specific enzymes and explore the possibilities of producing higher yields or novel analogs.

Heterologous expression of biosynthetic pathways in more amenable host organisms like Escherichia coli, Saccharomyces cerevisiae, or Aspergillus nidulans is a common strategy when the native source is difficult to work with. This allows for efficient reconstitution and manipulation of the pathway. Genetic engineering techniques can also be used to create engineered strains with optimized production of desired metabolites or to introduce modifications that lead to the generation of new compounds.

Integration of Omics Technologies in this compound Research

The integration of various omics technologies, such as genomics, transcriptomics, and metabolomics, is becoming increasingly important in natural product research to gain a comprehensive understanding of biological systems and pathways. While specific studies integrating omics for this compound are not detailed in the provided information, these technologies offer powerful tools for investigating the biosynthesis and biological activities of compounds like this compound.

An integrative approach combining genomic, transcriptomic, and metabolomic data can be highly effective for identifying candidate biosynthetic genes and understanding the metabolic processes within an organism. This holistic view allows researchers to correlate gene expression patterns with the production of specific metabolites and infer the enzymes and pathways involved.

Metabolomics for Pathway Interrogation

Metabolomics, the large-scale study of small molecules (metabolites) within a biological system, is particularly valuable for interrogating biosynthetic pathways. By analyzing the metabolic profile of an organism under different conditions, researchers can identify intermediates and related metabolites, providing clues about the enzymatic reactions and pathways that are active.

Unexplored Biological Niches and Marine Organisms as this compound Sources

Marine organisms, particularly sponges, are recognized as prolific sources of structurally diverse and biologically active natural products, including indole (B1671886) alkaloids rsc.orgnih.govd-nb.inforesearchgate.net. This compound was originally isolated from a marine sponge of the genus Hyrtios, specifically Hyrtios sp., collected off the coast of Okinawa, Japan rsc.orgresearchgate.netnih.gov. The genus Hyrtios is well-known for producing a variety of bioactive secondary metabolites, including different classes of compounds such as alkaloids, sesterterpenes, and sesquiterpenes nih.govd-nb.info.

While Hyrtios sp. has been the primary reported source of this compound, the vast chemical diversity found in marine ecosystems suggests the potential for this compound or related analogues to exist in other unexplored biological niches and marine organisms nih.govd-nb.info. Marine sponges, in general, represent a significant reservoir of novel compounds, with hundreds of alkaloids isolated from them between 2000 and 2023 researchgate.net. The exploration of different species within the Hyrtios genus and other marine invertebrates could potentially yield new sources or structurally related compounds with similar or enhanced activities. The fact that structurally related bis-indole natural products with heterocyclic aromatic linker moieties, such as Alocasin A and Scalaridine, were discovered from different marine sponges after the initial isolation of this compound highlights the potential for finding similar compounds in other marine sources rsc.org.

Challenges and Opportunities in this compound Research and Development

Research and development involving marine natural products like this compound present both challenges and opportunities. One significant challenge lies in the limited availability of the compound from its natural source, the marine sponge Hyrtios sp., which can hinder extensive biological evaluation and further development. This challenge has spurred interest in the total synthesis of this compound, which has been successfully completed through various chemical reactions researchgate.netmdpi.com. Synthetic routes offer an opportunity to produce larger quantities of this compound for research and to create derivatives for structure-activity relationship studies mdpi.comnih.gov.

Another opportunity lies in the exploration of this compound's bioactivity spectrum. While initial research focused on its cytotoxic activity against certain cancer cell lines, more recent studies have investigated its potential as an antiviral and antifungal agent, demonstrating promising results against the tobacco mosaic virus and various phytopathogenic fungi researchgate.netmdpi.comresearchgate.netnih.gov. This suggests that this compound and its derivatives may have broader applications than initially thought, particularly in the field of plant protection researchgate.net.

A key challenge identified in the research is the relative lack of detailed studies on the bioactivity spectrum and structure-activity relationships of this compound mdpi.com. Addressing this gap through systematic synthesis of derivatives and comprehensive biological testing represents a significant opportunity to fully understand its potential and optimize its properties for specific applications mdpi.comnih.gov.

Furthermore, the complexity of marine natural products and the challenges associated with their isolation and characterization highlight the need for continued advancements in analytical techniques and synthetic methodologies rsc.orgnih.gov. Interdisciplinary research, combining expertise in marine biology, chemistry, pharmacology, and potentially proteomics, is crucial to overcome these challenges and fully capitalize on the opportunities presented by compounds like this compound slideshare.neted.gov. The potential for marine natural products as leads for new drugs and pesticides remains significant, with several marine-derived compounds already approved for use nih.gov.

Compound Information

| Compound Name | PubChem CID |

| This compound | 16115665 |

Q & A

Q. How should researchers document this compound’s safety profile in compliance with GHS guidelines?

- Methodological Answer : Prepare SDS documentation per Chapter 9 (physical/chemical properties) and Chapter 11 (toxicology) of GHS. Include acute toxicity data (e.g., LD₅₀ in rodents) and environmental hazard assessments .

Q. What protocols ensure ethical rigor in collaborative studies involving this compound?

- Methodological Answer : Define roles via a Collaboration Agreement (e.g., data ownership, authorship criteria). Submit protocols for IRB review if human cell lines are used. Archive raw data in repositories like Zenodo for transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.